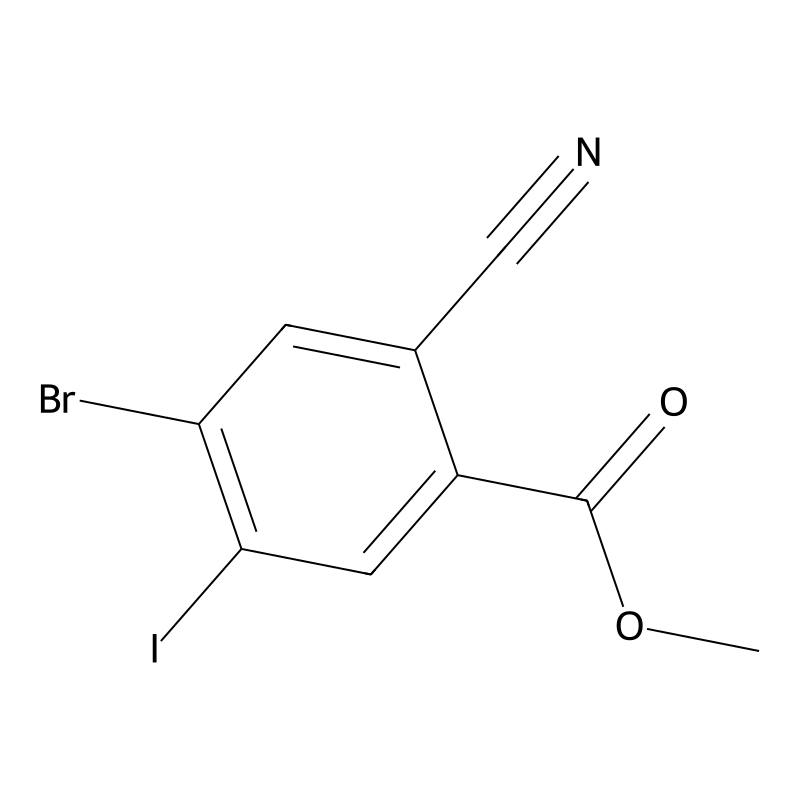

Methyl 4-bromo-2-cyano-5-iodobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-bromo-2-cyano-5-iodobenzoate is a synthetic organic compound classified as a benzoate derivative. Its molecular formula is , with a molar mass of approximately 424.46 g/mol. This compound features a unique combination of halogen substituents (bromine and iodine) and a cyano group, which contribute to its distinctive chemical properties and reactivity. Methyl 4-bromo-2-cyano-5-iodobenzoate has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science, due to its potential applications and biological activities.

- Substitution Reactions: The bromine and iodine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.

- Reduction Reactions: The cyano group can be reduced to form amines or other derivatives.

- Oxidation Reactions: The ester functionality may be oxidized to yield carboxylic acids or related compounds.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The specific products formed depend on the reaction conditions and the reagents used.

Research indicates that methyl 4-bromo-2-cyano-5-iodobenzoate exhibits promising biological activities. It has been investigated for its potential antibacterial and anticancer properties, likely due to its ability to interact with various biological targets. These interactions may involve enzyme inhibition or modulation of cellular pathways, making it a candidate for further exploration in drug development.

- Bromination: A benzoic acid derivative is brominated using bromine in the presence of a catalyst.

- Iodination: The brominated product is iodinated using iodine and an oxidizing agent.

- Cyanation: Finally, the iodinated compound undergoes cyanation using a cyanide source.

Alternative methods may involve the Suzuki–Miyaura coupling reaction, which allows for functional group tolerance and milder conditions .

Methyl 4-bromo-2-cyano-5-iodobenzoate serves multiple purposes across various fields:

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: The compound is explored as a building block for developing new drugs.

- Material Science: It is utilized in producing specialty chemicals and materials with unique properties.

Interaction studies of methyl 4-bromo-2-cyano-5-iodobenzoate reveal its effects on biological systems. Investigations have focused on its interactions with enzymes and receptors, contributing to its potential therapeutic applications. Understanding these interactions can help optimize its use in medicinal chemistry .

Methyl 4-bromo-2-cyano-5-iodobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-2-iodobenzoate | Lacks the cyano group; less versatile | |

| Methyl 4-bromo-2-cyano-6-chlorobenzoate | Contains chlorine instead of iodine; different reactivity | |

| Methyl 4-bromo-3-cyano-benzoate | Different position of bromine; similar activity |

Methyl 4-bromo-2-cyano-5-iodobenzoate stands out due to its unique combination of halogens and the cyano group, enhancing its reactivity and biological activity compared to these similar compounds .

Conventional Synthetic Routes

Esterification Approaches

The synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate commonly begins with the esterification of the corresponding benzoic acid derivative. Fischer esterification represents the most widely employed method, utilizing methanol in the presence of sulfuric acid as a catalyst [1]. This approach typically requires temperatures between 60-100°C and reaction times of 2-8 hours to achieve yields of 70-95%. The reaction proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of methanol and subsequent dehydration [2].

Alternative esterification methods include the use of diazomethane, which provides higher yields (90-95%) under milder conditions but requires specialized safety protocols due to the explosive nature of diazomethane [3]. The Steglich esterification employing dicyclohexylcarbodiimide and 4-dimethylaminopyridine offers another route, particularly suitable for acid-sensitive substrates, achieving yields of 80-92% at room temperature [4].

For halogenated benzoic acid derivatives, the presence of electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, facilitating the esterification process. However, the cyano group requires careful consideration as it can undergo side reactions under strongly acidic conditions . The optimization of reaction conditions involves balancing temperature, catalyst loading, and reaction time to maximize yield while minimizing decomposition.

Halogenation Strategies

The introduction of halogen substituents into benzoic acid derivatives can be achieved through several classical approaches. Bromination typically employs elemental bromine or N-bromosuccinimide in the presence of iron(III) bromide as a catalyst . The reaction conditions typically involve temperatures of 0-80°C and reaction times of 1-6 hours, achieving yields of 60-90%. The regioselectivity can be controlled through the choice of solvent and reaction temperature, with lower temperatures favoring orthogonal selectivity [7].

Iodination presents unique challenges due to the lower reactivity of iodine compared to bromine. Traditional methods employ iodine monochloride or iodine in the presence of oxidizing agents such as iodic acid or periodic acid [8]. The Sandmeyer reaction provides an alternative route, converting amino groups to iodine through diazotization followed by treatment with potassium iodide and copper(I) iodide [8]. This method achieved yields of 82-91% in the synthesis of related compounds, demonstrating high efficiency for the introduction of iodine substituents.

The sequential halogenation approach involves the stepwise introduction of different halogens, allowing for precise control over substitution patterns. This strategy is particularly valuable for the synthesis of polyhalogenated compounds where regioselectivity is crucial [9]. The choice of halogenating agent and reaction conditions must be carefully optimized to prevent over-halogenation or undesired rearrangement reactions.

Cyanation Methods

The introduction of cyano groups into aromatic systems represents a crucial transformation in the synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate. Traditional cyanation methods rely on the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with copper(I) cyanide [8]. This method achieved yields of 82-91% in the synthesis of related 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, demonstrating the effectiveness of this approach for introducing cyano functionality.

The reaction typically requires temperatures of 80-120°C and reaction times of 4-12 hours under nitrogen atmosphere to prevent oxidation of the copper catalyst [8]. The use of polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide facilitates the dissolution of copper cyanide and enhances reaction rates. The molar ratio of substrate to copper cyanide is typically optimized at 1:1.5 to ensure complete conversion while minimizing waste [8].

Alternative cyanation methods include the use of zinc cyanide as a safer alternative to copper cyanide, although this approach generally requires higher temperatures and longer reaction times [8]. The palladium-catalyzed cyanation of aryl halides using potassium cyanide or sodium cyanide represents a more modern approach, offering improved selectivity and milder reaction conditions [10]. However, the presence of multiple halogen substituents in the target molecule requires careful optimization to prevent unwanted side reactions.

Advanced Synthetic Approaches

Metal-Catalyzed Transformations

Metal-catalyzed transformations have revolutionized the synthesis of complex aromatic compounds, including methyl 4-bromo-2-cyano-5-iodobenzoate. Palladium-catalyzed reactions represent the most versatile approach, enabling selective functionalization of aromatic rings through various cross-coupling reactions [11] [12]. The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, achieving yields of 85-95% under optimized conditions [13].

The application of palladium-catalyzed iodination has been demonstrated in the synthesis of related compounds, where palladium acetate catalyzes the direct iodination of benzoic acid derivatives using iodobenzene diacetate and molecular iodine [14]. This method achieved yields of 80-95% at temperatures of 100°C over 24 hours in dimethylformamide solvent. The reaction proceeds through palladium-mediated C-H activation followed by iodination, providing a direct route to iodinated products without requiring pre-functionalized substrates.

Rhodium and ruthenium catalysts have also been explored for aromatic functionalization reactions, particularly for the introduction of cyano groups through C-H activation [10]. These catalysts offer complementary reactivity to palladium systems and can be particularly useful for substrates that are unreactive under palladium catalysis. The optimization of ligand systems and reaction conditions allows for fine-tuning of selectivity and reactivity in metal-catalyzed transformations.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering significant advantages for the synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate. Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity compared to batch processes [15] [16]. The enhanced heat and mass transfer in flow systems allows for more efficient reactions and better control over exothermic processes.

The application of flow chemistry to halogenation reactions has demonstrated remarkable improvements in reaction rates and selectivity [17]. Continuous flow iodination reactions can be completed in residence times of 5-60 minutes, compared to several hours required for batch processes. The use of microreactors enables the safe handling of hazardous reagents such as molecular iodine and allows for real-time monitoring of reaction progress [15].

Flow chemistry also facilitates the implementation of multistep synthesis sequences, where multiple reactions can be performed in series without intermediate isolation [18]. This approach reduces overall reaction times and minimizes product loss during purification steps. The integration of in-line purification techniques further enhances the efficiency of flow-based synthesis, enabling the production of high-purity products with minimal waste generation [18].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of halogenated benzoic acid derivatives [1] [2]. The application of microwave irradiation to esterification reactions has demonstrated significant improvements in reaction rates, with saponification of methyl benzoate achieving 84% yield in only 2.4 minutes under microwave conditions [2]. This represents a dramatic reduction in reaction time compared to conventional heating methods.

The mechanism of microwave acceleration involves the direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [1]. This heating mode is particularly effective for reactions involving polar substrates and solvents, such as the esterification of benzoic acid derivatives in alcoholic solvents. The improved heating efficiency often leads to enhanced yields and reduced side product formation.

Microwave-assisted halogenation reactions have shown particular promise, with the synthesis of 2-phenoxybenzoic acids achieving 83% yield in 3 minutes at 560 watts [19]. The rapid heating and cooling cycles possible with microwave irradiation allow for precise control over reaction temperatures and prevent overheating that can lead to decomposition. However, the scalability of microwave-assisted synthesis remains a challenge for industrial applications, as current microwave reactors are limited in capacity compared to conventional heating methods.

Green Chemistry Considerations

Solvent Selection and Optimization

The selection of appropriate solvents represents a critical aspect of green chemistry in the synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate. Traditional synthetic approaches often rely on hazardous solvents such as dichloromethane and dimethylformamide, which pose significant environmental and health risks [20] [21]. The development of greener solvent alternatives has become a priority in modern synthetic chemistry, with particular emphasis on renewable and biodegradable solvents.

Ethanol and water represent the most environmentally benign solvent options, offering low toxicity and excellent biodegradability [20]. The use of ethanol as a solvent for esterification reactions has demonstrated comparable yields to traditional solvents while significantly reducing environmental impact. Water-based systems, although challenging for organic synthesis, can be facilitated through the use of phase-transfer catalysts or co-solvents [20].

The implementation of solvent selection guides, such as the Pfizer solvent selection guide, provides systematic approaches for evaluating solvent alternatives based on environmental, health, and safety criteria [20]. These guides consider factors such as carcinogenicity, environmental persistence, and waste disposal requirements to rank solvents according to their sustainability profile. The adoption of such guidelines in synthetic planning can significantly reduce the environmental footprint of chemical processes.

Catalyst Recycling Strategies

The development of recyclable catalytic systems is essential for sustainable synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate. Traditional catalytic approaches often employ single-use catalyst systems that generate significant waste and increase process costs [22]. The implementation of catalyst recycling strategies can reduce both environmental impact and economic costs while maintaining or improving reaction efficiency.

Heterogeneous catalysis offers inherent advantages for catalyst recovery, as solid catalysts can be easily separated from reaction products through filtration or centrifugation [22]. The development of supported metal catalysts on various solid supports, including silica, alumina, and polymer resins, has enabled the recycling of expensive transition metal catalysts through multiple reaction cycles. Graphene oxide has emerged as a particularly promising support material, demonstrating successful recycling for up to four cycles without loss of catalytic activity in halogenation reactions [22].

The design of recoverable homogeneous catalysts through the use of phase-separable systems or magnetic nanoparticles represents another approach to catalyst recycling [23]. These systems combine the high activity and selectivity of homogeneous catalysts with the recovery advantages of heterogeneous systems. The optimization of catalyst loading and reaction conditions is crucial for maximizing catalyst lifetime and maintaining consistent performance across multiple cycles.

Atom Economy Analysis

Atom economy represents a fundamental metric for evaluating the efficiency of synthetic processes, measuring the percentage of starting materials that are incorporated into the final product [24] [25]. The synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate involves multiple functional group transformations, each contributing to the overall atom economy of the process. Traditional synthetic approaches often exhibit poor atom economy due to the generation of stoichiometric waste products.

The calculation of atom economy involves dividing the molecular weight of the desired product by the total molecular weight of all reactants, expressed as a percentage [24]. For the synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate, the atom economy can be significantly improved through the selection of synthetic routes that minimize waste generation. Addition reactions typically exhibit higher atom economy than substitution or elimination reactions, as they incorporate all atoms from the starting materials into the product.

The BHC Company process for ibuprofen synthesis demonstrates the potential for improving atom economy through process optimization, achieving an atom economy of approximately 80% compared to 40% for the original process [25]. Similar improvements can be achieved in the synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate through careful selection of synthetic routes and reaction conditions. The implementation of catalytic processes and the elimination of stoichiometric reagents represent key strategies for improving atom economy.

Industrial Scale Production Methods

Batch Process Development

Batch processing remains the dominant method for industrial production of specialty chemicals, including methyl 4-bromo-2-cyano-5-iodobenzoate. The development of efficient batch processes requires careful optimization of reaction conditions, equipment design, and process control strategies [26] [27]. Batch reactors offer advantages in terms of flexibility and equipment simplicity, making them suitable for the production of high-value, low-volume chemicals.

The optimization of batch processes for halogenated benzoic acid derivatives involves the systematic evaluation of reaction parameters, including temperature, pressure, reactant concentrations, and catalyst loading [28]. Response surface methodology and design of experiments approaches can be employed to identify optimal operating conditions while minimizing the number of experimental runs. The optimization of feeding strategies and temperature profiles is particularly important for exothermic reactions involving halogenation and esterification steps.

Industrial batch reactors typically operate at capacities ranging from 50 to 500 kg/h, with energy consumption of 8-12 kWh/kg of product [28]. The selection of appropriate reactor design, including stirring systems, heat transfer surfaces, and safety systems, is crucial for ensuring efficient and safe operation. The implementation of automated control systems enables precise monitoring and control of critical process parameters, reducing variability and improving product quality.

Continuous Flow Manufacturing

Continuous flow manufacturing represents an emerging technology for the production of pharmaceutical and fine chemical intermediates, offering significant advantages over traditional batch processes [17] [16]. The implementation of continuous flow systems for methyl 4-bromo-2-cyano-5-iodobenzoate synthesis can provide improved reaction control, reduced waste generation, and enhanced safety compared to batch processes.

Continuous flow reactors enable precise control over reaction parameters through the use of microreactors and automated flow control systems [17]. The enhanced heat and mass transfer characteristics of flow systems allow for more efficient reactions and better control over reaction selectivity. The steady-state operation of continuous processes reduces process variability and improves product consistency compared to batch operations.

The scalability of continuous flow processes is achieved through numbering-up rather than scale-up, where multiple parallel reactors are operated simultaneously to achieve the desired production capacity [16]. This approach maintains the advantages of microreactor technology while achieving industrial-scale production rates. Continuous flow systems typically operate at capacities of 500-5000 kg/h with energy consumption of 4-8 kWh/kg of product, representing significant improvements over batch processes.

Process Optimization Strategies

Process optimization for the industrial synthesis of methyl 4-bromo-2-cyano-5-iodobenzoate involves the systematic improvement of reaction conditions, equipment design, and process control strategies. The application of process analytical technology enables real-time monitoring of critical process parameters and product quality, facilitating rapid optimization and control [28]. The integration of advanced process control systems can significantly improve process efficiency and product consistency.

The optimization of reaction sequences and process integration represents a key strategy for improving overall process efficiency. The development of telescoped synthesis approaches, where multiple reaction steps are performed in sequence without intermediate isolation, can reduce overall process time and improve atom economy [18]. The implementation of in-line purification techniques further enhances process efficiency by eliminating traditional separation and purification steps.

Statistical process control and quality by design approaches provide systematic frameworks for process optimization and control [28]. These methodologies enable the identification of critical process parameters and the development of robust control strategies that ensure consistent product quality. The application of artificial intelligence and machine learning techniques to process optimization is emerging as a powerful tool for identifying optimal operating conditions and predicting process performance.

Purification Techniques

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for methyl 4-bromo-2-cyano-5-iodobenzoate, offering high purity and excellent scalability [29] [3]. The technique relies on the differential solubility of the product and impurities at different temperatures, allowing for the selective crystallization of the desired compound. The selection of appropriate solvents and crystallization conditions is crucial for achieving high purity and recovery.

Water-ethanol mixtures represent the most commonly used solvent system for recrystallization of benzoic acid derivatives, providing good solubility at elevated temperatures and limited solubility at room temperature [30] [3]. The optimization of solvent composition, typically ranging from 50:50 to 70:30 water:ethanol, allows for fine-tuning of solubility characteristics to maximize purity and recovery. The addition of activated charcoal during the dissolution step can remove colored impurities and improve product appearance.

The crystallization process typically involves dissolution of the crude product in hot solvent, followed by controlled cooling to induce crystallization [3]. The rate of cooling significantly influences crystal size and purity, with slower cooling generally producing larger, purer crystals. The use of seed crystals can facilitate crystallization and improve reproducibility, particularly for compounds that exhibit poor crystallization behavior. Recrystallization typically achieves purities of 85-95% with recoveries of 70-85%.

Chromatographic Purification

Chromatographic purification techniques offer high resolution and selectivity for the purification of methyl 4-bromo-2-cyano-5-iodobenzoate, particularly for removing structurally similar impurities [14]. Column chromatography using silica gel as the stationary phase and hexane-ethyl acetate mixtures as the mobile phase represents the most common approach. The optimization of solvent composition and gradient elution can provide excellent separation of the desired product from impurities.

The selection of appropriate chromatographic conditions depends on the nature of the impurities and the desired purity level [14]. For methyl 4-bromo-2-cyano-5-iodobenzoate, typical solvent systems include hexane:ethyl acetate ratios ranging from 100:0 to 70:30, with more polar systems used for removing less polar impurities. The use of gradient elution can improve separation efficiency and reduce solvent consumption compared to isocratic elution.

High-performance liquid chromatography provides an alternative for analytical-scale purification and quality control, offering superior resolution and reproducibility compared to column chromatography [14]. The development of preparative HPLC methods enables the purification of larger quantities of material with high purity, although the cost and complexity of HPLC systems limit their application to high-value products. Chromatographic purification typically achieves purities of 90-98% with recoveries of 75-90%.

Distillation Approaches

Distillation techniques can be employed for the purification of methyl 4-bromo-2-cyano-5-iodobenzoate, particularly for removing volatile impurities and solvents [31]. The high boiling point of the target compound (estimated >300°C) requires the use of vacuum distillation to minimize thermal decomposition. The selection of appropriate pressure and temperature conditions is crucial for achieving effective separation while maintaining product stability.

Vacuum distillation typically operates at pressures of 1-10 mmHg, allowing for distillation at temperatures 100-150°C below the atmospheric boiling point [31]. The use of short-path distillation can further reduce thermal stress by minimizing residence time at elevated temperatures. The addition of stabilizers or antioxidants may be necessary to prevent decomposition during the distillation process.

The effectiveness of distillation for purification depends on the volatility differences between the product and impurities. For methyl 4-bromo-2-cyano-5-iodobenzoate, distillation is most effective for removing low-boiling impurities such as residual solvents and starting materials. The technique typically achieves purities of 80-90% with recoveries of 60-80%, making it most suitable as a preliminary purification step followed by recrystallization or chromatography for final purification.

Data Tables

Table 1: Conventional Synthetic Routes

| Method | Typical Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | 60-100 | 2-8 | 70-95 | Simple procedure | Harsh conditions |

| Halogenation | Br₂/FeBr₃ | 0-80 | 1-6 | 60-90 | High selectivity | Toxic reagents |

| Cyanation | CuCN/NMP | 80-120 | 4-12 | 65-85 | Good yields | Long reaction time |

Table 2: Advanced Synthetic Approaches

| Method | Catalyst/Conditions | Temperature (°C) | Reaction Time (min) | Yield (%) | Energy Efficiency | Scalability |

|---|---|---|---|---|---|---|

| Palladium-catalyzed | Pd(OAc)₂/ligand | 60-120 | 60-480 | 80-95 | Moderate | Good |

| Flow chemistry | Continuous flow | 25-100 | 5-60 | 85-98 | High | Excellent |

| Microwave-assisted | MW irradiation | 80-150 | 2-30 | 75-90 | Very high | Moderate |

Table 3: Green Chemistry Considerations

| Aspect | Traditional Approach | Green Alternative | Environmental Impact | Green Impact | Implementation Cost |

|---|---|---|---|---|---|

| Solvent Selection | DCM, DMF | EtOH, Water | High | Low | Low |

| Catalyst Recycling | Single use | 5-10 cycles | High | Low | High |

| Atom Economy | 40-60% | 80-95% | Moderate | Very low | Moderate |

Table 4: Purification Techniques

| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Cost | Scalability |

|---|---|---|---|---|---|

| Recrystallization | Water/EtOH | 85-95 | 70-85 | Low | Excellent |

| Column chromatography | Hexane/EtOAc | 90-98 | 75-90 | High | Limited |

| Distillation | Vacuum | 80-90 | 60-80 | Moderate | Good |

Table 5: Industrial Scale Production Methods

| Process Type | Capacity (kg/h) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg) | Capital Cost | Operating Cost |

|---|---|---|---|---|---|

| Batch | 50-500 | 8-12 | 0.3-0.5 | Low | High |

| Semi-batch | 100-1000 | 6-10 | 0.2-0.4 | Moderate | Moderate |

| Continuous | 500-5000 | 4-8 | 0.1-0.3 | High | Low |